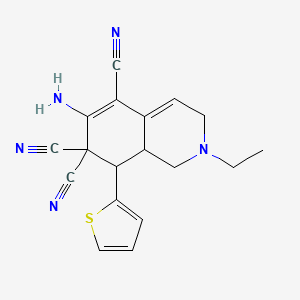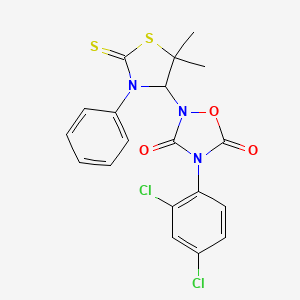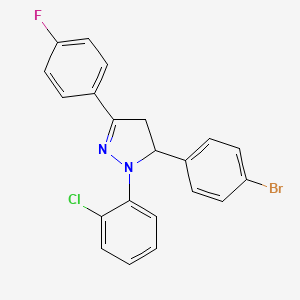
6-amino-2-ethyl-8-(thiophen-2-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with the molecular formula C18H17N5S This compound is characterized by its unique structure, which includes an isoquinoline core, a thiophene ring, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated isoquinoline intermediate.
Addition of Nitrile Groups: The nitrile groups can be added through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the isoquinoline-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitrile groups allows for strong binding interactions with active sites, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-ethyl-8-(phenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Amino-2-ethyl-8-(pyridin-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-amino-2-ethyl-8-thiophen-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C18H17N5S/c1-2-23-6-5-12-13(8-19)17(22)18(10-20,11-21)16(14(12)9-23)15-4-3-7-24-15/h3-5,7,14,16H,2,6,9,22H2,1H3 |
InChI Key |
RUBWMWXAKBDPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11555282.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol](/img/structure/B11555283.png)

![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555302.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555305.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11555308.png)
![5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11555315.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)

![N-[(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11555332.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555334.png)
